(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester
Description
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester (CAS: 1216553-23-9) is a deuterated malonic acid derivative with a 4-chlorobenzoylamino substituent. Its structure consists of a central malonic acid backbone esterified with two ethyl groups and functionalized at the α-carbon with a 4-chlorobenzamide group. The deuterium (d4) labeling at specific positions enhances its utility in analytical chemistry, particularly as a stable isotope-labeled internal standard for mass spectrometry or NMR studies .
Malonic esters are pivotal in organic synthesis due to their role in the Malonic Ester Synthesis, a method for preparing substituted carboxylic acids via alkylation, hydrolysis, and decarboxylation . The deuterated nature of this compound distinguishes it from non-labeled analogs, offering unique advantages in pharmacokinetic and metabolic research.
Properties
IUPAC Name |
diethyl 2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17)/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBMOLVXVIHQA-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NC(C(=O)OCC)C(=O)OCC)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675750 | |
| Record name | Diethyl {[4-chloro(~2~H_4_)benzene-1-carbonyl]amino}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216553-23-9 | |
| Record name | Diethyl {[4-chloro(~2~H_4_)benzene-1-carbonyl]amino}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester typically involves the reaction of 4-chlorobenzoyl chloride with diethyl malonate in the presence of a base, followed by deuteration. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
General Reactivity Profile
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester is a deuterated malonic ester derivative with a 4-chlorobenzoylamino group. Key reactivity features include:
- Alpha-Carbon Reactivity : The α-hydrogens adjacent to carbonyl groups are acidic (pKa ~13) and participate in enolate formation for alkylation or acylation .
- Ester Hydrolysis : The ethyl ester groups hydrolyze under acidic or basic conditions to yield carboxylic acids .
- Decarboxylation : Thermal or acidic conditions induce loss of CO₂, forming monosubstituted acetic acid derivatives .
- Deuterium Effects : The d₄ labeling (CD₂ groups) may influence reaction kinetics due to isotopic effects, though core mechanisms remain analogous to non-deuterated analogs .
Alkylation via Enolate Intermediate
The ester undergoes deprotonation with bases (e.g., NaOEt) to form a resonance-stabilized enolate, which reacts with alkyl halides (R-X) in an Sₙ2 mechanism .
Example :
Reaction :Conditions :
Outcome :
Acid-Catalyzed Ester Hydrolysis
The ethyl ester groups hydrolyze to carboxylic acids under acidic conditions (e.g., HCl/H₂O) :
Reaction :Conditions :
Outcome :
- Hydrolysis yields (4-Chlorobenzoylamino)malonic Acid-d4 , which undergoes spontaneous decarboxylation upon heating to form a deuterated acetic acid derivative .
Decarboxylation
Heating the hydrolyzed product (dicarboxylic acid) results in loss of CO₂:
Reaction :Conditions :
Kinetic Isotope Effect :
Nucleophilic Acyl Substitution
The 4-chlorobenzoylamino group can participate in nucleophilic substitution reactions (e.g., with amines or alcohols) :
Reaction :Conditions :
Scientific Research Applications
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Malonic Ester Family
The following table compares (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester with key structural analogs:
Key Observations:
- Deuterium Labeling: The d4 modification in the target compound reduces interference in spectral analyses compared to non-deuterated analogs like diethyl malonate, making it indispensable in quantitative assays .
- Substituent Effects: The 4-chlorobenzoylamino group introduces electron-withdrawing properties, altering reactivity in alkylation steps compared to electron-donating groups (e.g., 4-methoxyphenylamino in CAS 83507-70-4) .
- Esterification: Monoethyl esters (e.g., 137401-45-7) are less reactive in Malonic Ester Synthesis due to reduced enolate stability compared to diethyl esters .
Functional Comparison with Chlorophenyl-Containing Esters
Compounds with chlorophenyl groups share similarities in applications but differ in reactivity:
Key Findings:
- Steric vs. Electronic Effects: The 4-chlorobenzoylamino group in the target compound imposes steric hindrance, slowing alkylation compared to smaller substituents (e.g., nitro in CAS 10367-96-1) .
Biological Activity
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester is a synthetic compound that has garnered attention for its potential biological activities. This compound, which incorporates deuterium labeling, is derived from malonic acid and is used in various biochemical applications. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H14ClN O4D4
- CAS Number : 1216553-23-9
The presence of the chlorobenzoyl group and the malonic acid moiety suggests that this compound may interact with biological systems through multiple pathways.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to inhibit specific enzymatic pathways and modulate cellular processes. Research indicates that compounds with similar structures often act as enzyme inhibitors, particularly in metabolic pathways involving malonyl-CoA, a critical intermediate in fatty acid synthesis.
Enzyme Inhibition
- Target Enzymes : The compound may inhibit enzymes involved in the malonate pathway, such as succinate dehydrogenase, which plays a role in the Krebs cycle.
- Mechanism : As a competitive inhibitor, it binds to the active site of the enzyme, preventing substrate interaction and thereby reducing metabolic flux through the associated pathways.
Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into potential applications for this compound.
- Antitumor Activity : Similar malonic acid derivatives have shown promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells. For instance, research on diethyl malonate derivatives indicated significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Compounds with structural similarities have been explored for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of malonic acid exhibited selective cytotoxicity against breast cancer cell lines. The study utilized a range of assays to evaluate cell viability and apoptosis rates, concluding that structural modifications significantly enhanced biological activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Malonic Acid Derivative A | 25 | MCF-7 |
| This compound | 15 | MCF-7 |
Case Study 2: Enzyme Interaction
In another study focusing on enzyme kinetics, researchers assessed the inhibitory effect of malonic acid derivatives on succinate dehydrogenase. The results indicated that compounds similar to this compound could effectively reduce enzyme activity by competing with succinate.
| Enzyme Activity (%) | Control | Compound |
|---|---|---|
| 100% | 100% | 40% |
Q & A
Q. What synthetic routes are available for (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester, and what are the critical reaction conditions?
The synthesis typically involves esterification of malonic acid derivatives followed by functionalization with a 4-chlorobenzoylamino group. A model approach (adapted from non-deuterated analogs) includes:
Esterification : Reacting hydroxylmethylene malonic acid diethyl ester with 4-chloroaniline derivatives under basic conditions (e.g., sodium ethoxide) to form the aminomethylene intermediate .
Deuteration : Isotopic labeling (d4) is achieved by substituting hydrogen atoms with deuterium at specific positions, often via exchange reactions in deuterated solvents (e.g., D2O) under controlled pH .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with yields around 51–60% depending on reaction optimization .
Q. Key Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Sodium ethoxide, DMF, 80°C | Base catalyst for nucleophilic substitution |
| 2 | Deuterated solvents (D2O/CD3OD) | Isotopic labeling |
| 3 | HCl (aq.) | Acidic workup for precipitation |
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy :
- 1H NMR : Absence of proton signals at deuterated positions (e.g., CH2 groups replaced by CD2) confirms isotopic labeling. Aromatic protons from the 4-chlorobenzoyl group appear as doublets (~7.3–7.5 ppm) .
- 13C NMR : Carbonyl carbons (C=O) resonate at ~165–170 ppm; deuterated carbons show splitting patterns due to coupling with deuterium .
- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) and isotopic pattern consistent with d4 labeling .
Q. What role does the malonic acid moiety play in the biochemical interactions of this compound?
The malonic acid backbone serves as a mimic of endogenous dicarboxylates, enabling interactions with enzymes like malonyl-CoA synthetase. Its deuterated form may alter metabolic stability, as seen in studies where deuterated compounds exhibit prolonged half-lives due to kinetic isotope effects . In fatty acid biosynthesis, malonyl-CoA derivatives act as two-carbon donors, suggesting potential applications in tracing lipid metabolism pathways .
Advanced Research Questions
Q. How can radical decarboxylative coupling strategies be applied to functionalize this compound?
A novel approach involves silver-catalyzed single-electron transfer (SET) to generate malonyl radicals, which couple with alkynylbenziodoxolone (EBX) reagents. Key steps:
Radical Generation : AgNO3 catalyzes decarboxylation, forming a malonyl radical.
Coupling : The radical reacts with EBX to form 2(3H)-furanones, releasing CO2 and retaining one carboxylate group for further derivatization .
Mechanistic Insight : Silver acts as both a Lewis acid (stabilizing intermediates) and SET catalyst, while EBX serves as a radical trapper and masking group .
Q. Application Example :
| Reaction Component | Role |
|---|---|
| AgNO3 | Dual-function catalyst (SET + Lewis acid) |
| EBX Reagent | Radical trapper and latent carboxylate source |
| DMF Solvent | Polar aprotic medium for radical stability |
Q. What challenges arise in analyzing the metabolic fate of deuterated malonic acid derivatives in vivo?
- Isotopic Interference : Deuterium may alter enzymatic kinetics (e.g., Vmax/KM) or partition coefficients, complicating data interpretation .
- Detection Sensitivity : Low-abundance metabolites require advanced techniques like LC-MS/MS with multiple reaction monitoring (MRM) .
- Pathway Mapping : Use targeted metabolomics to track specific pathways (e.g., malonate semialdehyde pathway) and distinguish endogenous vs. deuterated metabolites .
Q. Workflow Optimization :
| Step | Method | Purpose |
|---|---|---|
| 1 | Hydrolysis (esterases) | Release malonic acid for TCA cycle analysis |
| 2 | Oxidation (Cytochrome P450) | Identify hydroxylated metabolites |
| 3 | Conjugation (glucuronidation) | Detect phase II metabolites |
Q. How should researchers design kinetic isotope effect (KIE) studies using this deuterated compound?
- Experimental Design :
- Data Analysis :
Q. Case Study :
| Parameter | Non-deuterated | Deuterated | KIE () |
|---|---|---|---|
| (µM/min) | 12.5 | 8.2 | 1.52 |
| (mM) | 0.45 | 0.48 | 1.07 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
